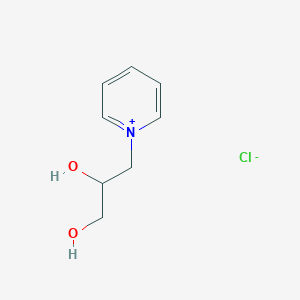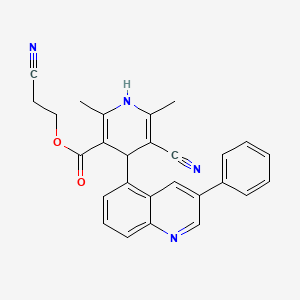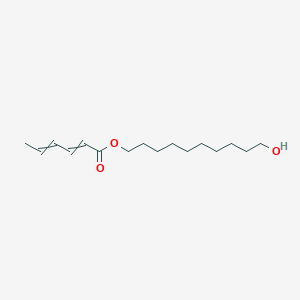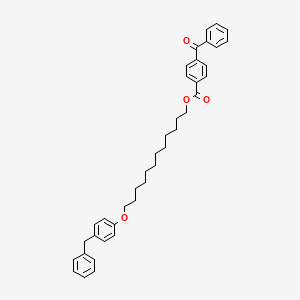![molecular formula C26H26O2 B14266703 [1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)- CAS No. 130629-90-2](/img/structure/B14266703.png)
[1,1'-Binaphthalen]-2-ol, 2'-(hexyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is an organic compound that belongs to the binaphthyl family. This compound is characterized by the presence of a binaphthyl core with a hydroxyl group at the 2-position and a hexyloxy group at the 2’-position. The binaphthyl structure is known for its chiral properties, making it a valuable component in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction between two naphthalene units.
Introduction of the Hydroxyl Group: The hydroxyl group at the 2-position can be introduced through a directed ortho-metalation followed by oxidation.
Attachment of the Hexyloxy Group: The hexyloxy group at the 2’-position can be introduced via an etherification reaction, where the hydroxyl group is reacted with hexyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hexyloxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkyl or aryl derivatives.
Applications De Recherche Scientifique
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of chiral recognition and enantioselective processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of [1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is primarily based on its ability to interact with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexoxyethanol: A glycol ether with similar hexyloxy functionality.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A binaphthyl derivative used in asymmetric catalysis.
Uniqueness
[1,1’-Binaphthalen]-2-ol, 2’-(hexyloxy)- is unique due to its specific combination of a binaphthyl core with a hydroxyl and hexyloxy group, providing distinct chiral properties and reactivity that are valuable in various applications.
Propriétés
Numéro CAS |
130629-90-2 |
|---|---|
Formule moléculaire |
C26H26O2 |
Poids moléculaire |
370.5 g/mol |
Nom IUPAC |
1-(2-hexoxynaphthalen-1-yl)naphthalen-2-ol |
InChI |
InChI=1S/C26H26O2/c1-2-3-4-9-18-28-24-17-15-20-11-6-8-13-22(20)26(24)25-21-12-7-5-10-19(21)14-16-23(25)27/h5-8,10-17,27H,2-4,9,18H2,1H3 |
Clé InChI |
UUMDADIYZQHAPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


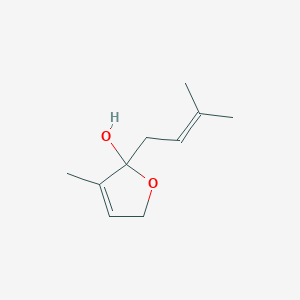
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
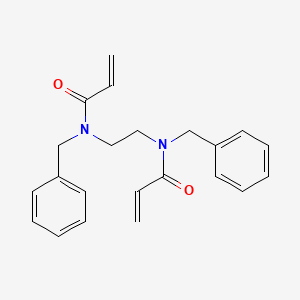
![2-{[2,3-Bis(nitrooxy)propyl]carbamoyl}phenyl acetate](/img/structure/B14266632.png)
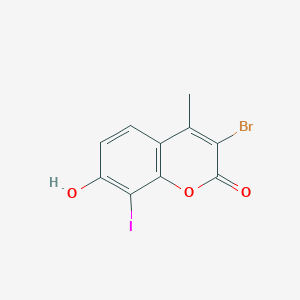
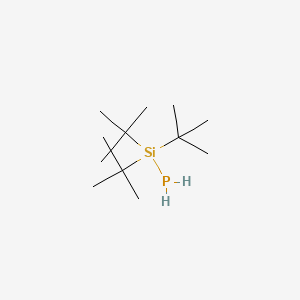
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
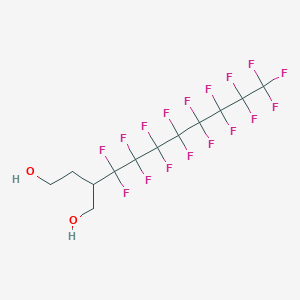
![Ethyl 2-{2-[2-(pyridin-2-yl)phenyl]hydrazinylidene}propanoate](/img/structure/B14266665.png)
